molecular formula C24H21N3O2 B2636694 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide CAS No. 898453-06-0

2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide

Cat. No.: B2636694
CAS No.: 898453-06-0
M. Wt: 383.451
InChI Key: RVACBNTYJQTKQH-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H21N3O2 and its molecular weight is 383.451. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a compound that can be synthesized through various chemical reactions, including the reaction of 2-[(2,3-dimethylphenyl) amino] ethyl benzoate with hydrazine hydrate, followed by treatment with substituted aromatic aldehydes. This process yields a range of compounds characterized by IR, 1H NMR, and mass spectral data, indicating the versatility of the compound's chemical structure for further modification and application in different areas of scientific research (Noubade et al., 2009).

Biological Activity

The biological activities of derivatives of this compound are a significant area of interest. For instance, derivatives synthesized from 3-chlorobenzoyl-indolizine-1-carboxylic acid showed promising in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. Molecular docking studies support the in vitro anticancer activity of these molecules, highlighting their potential as therapeutic agents in treating various diseases (Mahanthesha et al., 2022).

Novel Synthesis Approaches

A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives demonstrates the efficiency and versatility of this compound in chemical synthesis. This method, involving alkyl or aryl isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide, offers a base- and catalyst-free approach, opening new pathways for the synthesis of indolizine derivatives with potential applications in pharmaceuticals and materials science (Ziyaadini et al., 2011).

Application in Tropical Diseases

The synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases showcases the compound's relevance in developing treatments for conditions prevalent in tropical regions. The strategic synthesis of indolizine core structures as intermediates for efficient derivatization points to the compound's flexibility and adaptability in creating targeted therapeutic agents (Zhang et al., 2014).

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-9-8-12-18(16(15)2)26-24(29)20-19-13-6-7-14-27(19)22(21(20)25)23(28)17-10-4-3-5-11-17/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVACBNTYJQTKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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